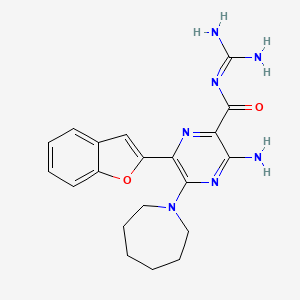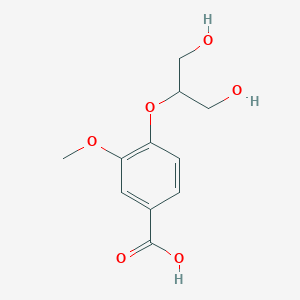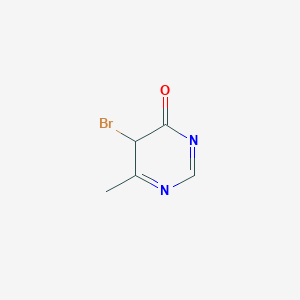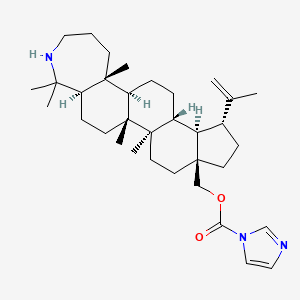
28-O-Imidazolyl-azepano-betulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
28-O-Imidazolyl-azepano-betulin is a synthetic derivative of betulin, a naturally occurring triterpenoid. This compound has garnered significant attention due to its potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19 . The molecular structure of this compound includes an imidazole ring and an azepane ring, which contribute to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 28-O-Imidazolyl-azepano-betulin involves multiple steps, starting from betulin. The key steps include the introduction of the imidazole and azepane rings. The synthetic route typically involves:
Oxidation: of betulin to introduce a hydroxyl group.
Amination: to form the azepane ring.
Imidazole ring formation: through cyclization reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
28-O-Imidazolyl-azepano-betulin undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with imidazole and azepane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Cyclization agents: For imidazole ring formation.
Major Products Formed
The major products formed from these reactions include various intermediates leading to the final compound, this compound .
Wissenschaftliche Forschungsanwendungen
28-O-Imidazolyl-azepano-betulin has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid derivatives.
Biology: Investigated for its antiviral properties, particularly against SARS-CoV-2.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Potential use in the development of antiviral drugs.
Wirkmechanismus
The mechanism of action of 28-O-Imidazolyl-azepano-betulin involves its interaction with the SARS-CoV-2 spike glycoprotein. The compound binds to the receptor-binding domain (RBD) of the spike protein, inhibiting the virus’s ability to enter host cells . This binding is facilitated by the unique structure of the imidazole and azepane rings, which enhance its affinity for the target protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
C3-hydroxymethylene-amino-glycyrrhetol-11,13-diene: Another triterpenoid derivative with antiviral activity.
Betulinic acid: A naturally occurring triterpenoid with various biological activities.
Uniqueness
28-O-Imidazolyl-azepano-betulin stands out due to its potent inhibitory activity against SARS-CoV-2, which is attributed to the presence of the imidazole and azepane rings. These structural features enhance its binding affinity and specificity for the viral spike protein .
Eigenschaften
Molekularformel |
C34H53N3O2 |
|---|---|
Molekulargewicht |
535.8 g/mol |
IUPAC-Name |
[(1R,2R,5S,8R,9R,10R,13R,14R,20R)-1,2,14,19,19-pentamethyl-8-prop-1-en-2-yl-18-azapentacyclo[11.9.0.02,10.05,9.014,20]docosan-5-yl]methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C34H53N3O2/c1-23(2)24-11-15-34(21-39-29(38)37-20-19-35-22-37)17-16-32(6)25(28(24)34)9-10-27-31(5)13-8-18-36-30(3,4)26(31)12-14-33(27,32)7/h19-20,22,24-28,36H,1,8-18,21H2,2-7H3/t24-,25+,26-,27+,28+,31-,32+,33+,34+/m0/s1 |
InChI-Schlüssel |
AYKUOEUNDKDEHE-SOUXUNHZSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCNC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCCNC(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)
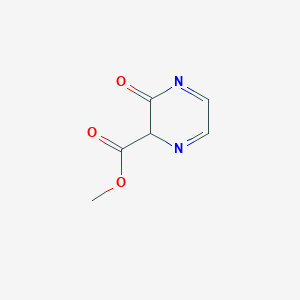
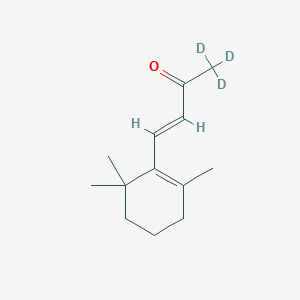
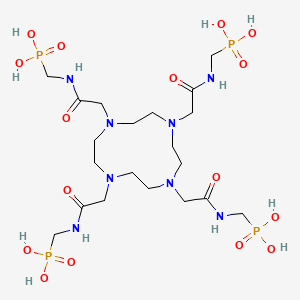
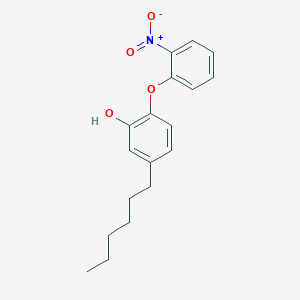
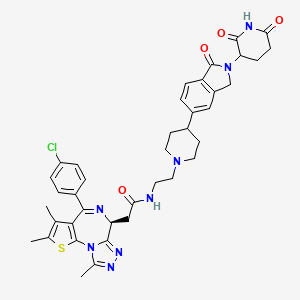
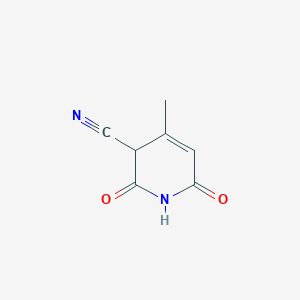
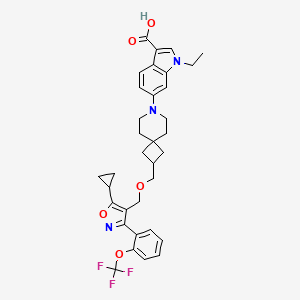
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
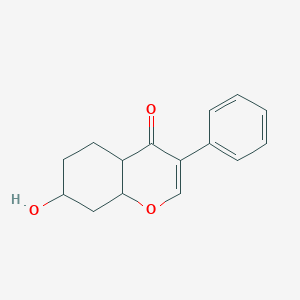
![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)
